N-(1-Formamidoethyl)acetamide
Description
N-(1-Formamidoethyl)acetamide is an acetamide derivative characterized by an ethyl backbone substituted with a formamido (-NHCHO) group and an acetamide (-NHCOCH₃) moiety. The structural flexibility of acetamides allows for extensive derivatization, enabling tailored physicochemical and biological properties. For example, substituents on the nitrogen atom or adjacent groups (e.g., aromatic rings, heterocycles, or alkyl chains) significantly influence their reactivity, stability, and pharmacological activity .
Properties
CAS No. |
193692-87-4 |
|---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
N-(1-formamidoethyl)acetamide |
InChI |
InChI=1S/C5H10N2O2/c1-4(6-3-8)7-5(2)9/h3-4H,1-2H3,(H,6,8)(H,7,9) |
InChI Key |
DJTUODPFOSAKOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(NC=O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-Formamidoethyl)acetamide can be synthesized through the reaction of acetamide with formamide under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control systems ensures consistent product quality and efficient production. The industrial methods focus on scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(1-Formamidoethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the formamidoethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce simpler amines.
Scientific Research Applications
N-(1-Formamidoethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(1-Formamidoethyl)acetamide exerts its effects involves interactions with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
The following sections compare N-(1-Formamidoethyl)acetamide’s hypothetical properties with structurally analogous compounds from the literature, focusing on synthesis, crystallography, and bioactivity.
Substituent Effects on Physical and Crystalline Properties
Meta-substituted phenylacetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) exhibit distinct crystal packing due to electron-withdrawing or donating groups. For instance:
- N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide crystallizes in a monoclinic system with space group P2₁/c, while N-(3-methylphenyl)-2,2,2-trichloro-acetamide adopts a triclinic system (P-1). Strong electron-withdrawing groups (e.g., Cl) reduce symmetry and increase molecular packing density .
- In contrast, N-(3-methylbutyl)acetamide and N-(2-methylbutyl)acetamide are liquid at room temperature, highlighting how alkyl chain branching reduces crystallinity .
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